Cas no 52777-93-2 (Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-)
![Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- structure](https://ja.kuujia.com/scimg/cas/52777-93-2x500.png)
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- 化学的及び物理的性質
名前と識別子
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- Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-
- 2,4-DIMETHYL-6-[(DIMETHYLAMINO)METHYL]PHENOL
- 2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol
- 2-[(dimethylamino)methyl]-4,6-dimethylphenol
- 2-(N,N-dimethylaminomethyl)-4,6-dimethylophenol
- 2-(N,N-dimethylaminomethyl)-4,6-dimethylphenol
- 2,4-DIAMINO ANISOLE SULFATE
- 2,4-dimethyl-6-dimethylaminomethylphenol
- 2-Dimethylaminomethyl-4,6-dimethyl-phenol
- dimethylaminomethyldimethylbenzenol
- SCHEMBL10936707
- NCIOpen2_007277
- AKOS005072076
- NSC-27834
- MFCD08443976
- CS-0358414
- 52777-93-2
- CA-0811
- 2-((Dimethylamino)methyl)-4,6-dimethylphenol
- FT-0680874
- NSC27834
- J-505259
- DTXSID80282741
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- MDL: MFCD08443976
- インチ: InChI=1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3
- InChIKey: BRGAQKOCAMGRJT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)CN(C)C)O)C
計算された属性
- せいみつぶんしりょう: 179.13100
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- PSA: 23.47000
- LogP: 2.07060
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- セキュリティ情報
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB236641-25g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 25g |
€1638.60 | 2025-02-12 | |
Alichem | A019146265-5g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | 95% | 5g |
$400.03 | 2023-09-01 | |
abcr | AB236641-10 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 10 g |
€769.30 | 2023-07-20 | |
abcr | AB236641-5 g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 5 g |
€478.80 | 2023-07-20 | |
abcr | AB236641-10g |
2-[(Dimethylamino)methyl]-4,6-dimethylbenzenol, 95%; . |
52777-93-2 | 95% | 10g |
€769.30 | 2025-02-12 | |
A2B Chem LLC | AG22843-100g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | >95% | 100g |
$5072.00 | 2024-04-19 | |
A2B Chem LLC | AG22843-50g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | >95% | 50g |
$2773.00 | 2024-04-19 | |
A2B Chem LLC | AG22843-25g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | >95% | 25g |
$1591.00 | 2024-04-19 | |
Crysdot LLC | CD12064932-5g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | 95+% | 5g |
$363 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429084-5g |
2-((Dimethylamino)methyl)-4,6-dimethylphenol |
52777-93-2 | 95+% | 5g |
¥2224.00 | 2024-05-10 |
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl- 関連文献
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Fabien Grasset,Jean-Beno?t Cazaux,Lionel Magna,Pierre Braunstein,Hélène Oliver-Bourbigou Dalton Trans. 2012 41 10396
Phenol,2-[(dimethylamino)methyl]-4,6-dimethyl-に関する追加情報
Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- (CAS No. 52777-93-2): A Comprehensive Overview in Modern Chemical Biology
Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 52777-93-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and biochemical studies.
The molecular structure of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- consists of a phenolic core substituted with two methyl groups at the 4- and 6-positions, and a dimethylamino methyl group at the 2-position. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the amine group enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel bioactive molecules.
In recent years, there has been a surge in research focusing on the applications of such substituted phenols in medicinal chemistry. The structural motif of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- has been explored for its potential as a scaffold in the design of small-molecule inhibitors targeting various biological pathways. Specifically, studies have highlighted its utility in developing compounds that interact with enzymes and receptors involved in inflammatory responses and metabolic disorders.
One of the most compelling aspects of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- is its role as a precursor in synthesizing more complex molecules with therapeutic potential. Researchers have leveraged its reactive sites to introduce additional functional groups, leading to the creation of derivatives with enhanced binding affinity and selectivity. For instance, modifications at the dimethylamino position have been investigated for their ability to modulate pharmacokinetic properties, thereby improving drug bioavailability and efficacy.
The pharmacological relevance of this compound has been further underscored by preclinical studies. These investigations have demonstrated that derivatives of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- exhibit promising activity against several disease-related targets. Notably, researchers have reported significant inhibitory effects on kinases and other enzymes implicated in cancer progression. Additionally, the compound has shown potential in modulating immune responses, making it a candidate for therapeutic intervention in autoimmune diseases.
The synthesis of Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that researchers can conduct detailed structural-activity relationship (SAR) studies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in elaborating the molecular framework of this compound.
The growing interest in Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl- has also spurred innovation in computational chemistry approaches. Molecular modeling studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into binding mechanisms and have guided the optimization of lead compounds for clinical development.
In conclusion, Phenol, 2-[(dimethylamino)methyl]-4,6-dimethyl-, represented by its CAS number CAS No. 52777-93-2, represents a fascinating subject of study in chemical biology. Its unique structural features and versatile reactivity make it a cornerstone in pharmaceutical research. As ongoing investigations continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly pivotal role in the development of next-generation therapeutics.
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